N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
Description
The compound N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide features a hybrid structure combining a piperidine-4-carboxamide core, a pyridinyl-linked 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group, and a cyclohexenylethyl side chain.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O2/c1-20-9-11-22(12-10-20)25-31-28(35-32-25)24-8-5-16-29-26(24)33-18-14-23(15-19-33)27(34)30-17-13-21-6-3-2-4-7-21/h5-6,8-12,16,23H,2-4,7,13-15,17-19H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISCDAZXUWPNSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCCC5=CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide, often referred to as compound Z250-1367, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
The molecular structure of the compound is complex, featuring a piperidine core with various substituents that contribute to its biological activity. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 476.64 g/mol |
| Molecular Formula | C27H32N4O2S |
| LogP | 4.6526 |
| Polar Surface Area | 60.832 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Pharmacological Effects
Research indicates that Z250-1367 exhibits a range of biological activities, primarily through its interactions with various receptors and enzymes. Notably, it has been studied for its potential as an anti-inflammatory agent and its effects on the central nervous system (CNS).
- Anti-inflammatory Activity : In vitro studies have demonstrated that Z250-1367 can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential role in treating inflammatory diseases .
- CNS Effects : The compound has shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This suggests possible applications in treating mood disorders and neurodegenerative diseases .
The precise mechanism by which Z250-1367 exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act as a dual inhibitor of specific enzymes involved in inflammatory pathways while also interacting with neurotransmitter receptors.
Case Studies
Several case studies highlight the efficacy of Z250-1367 in various biological contexts:
- Case Study 1 : A study published in Toxicological Sciences examined the compound's effects on rat models with induced inflammation. Results indicated a significant reduction in inflammatory markers and improved behavioral outcomes in treated animals .
- Case Study 2 : Another investigation focused on the neuroprotective effects of Z250-1367 in a mouse model of Parkinson's disease. The compound was found to enhance dopaminergic neuron survival and improve motor function compared to control groups .
Comparison with Similar Compounds
Core Structural Features
The target compound’s design integrates three key motifs:
Substituent Effects
Heterocycle Impact
The 1,2,4-oxadiazole ring’s electron-deficient nature facilitates hydrogen bonding and dipole interactions, distinct from triazoles (more basic) or phenylureas (hydrogen-bond donors). This difference may influence target selectivity and pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
